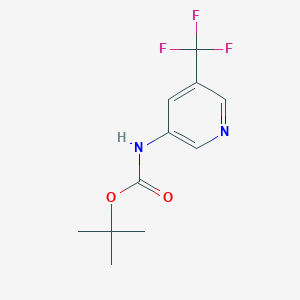

3-(Boc-amino)-5-trifluoromethyl-pyridine

Description

BenchChem offers high-quality 3-(Boc-amino)-5-trifluoromethyl-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Boc-amino)-5-trifluoromethyl-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[5-(trifluoromethyl)pyridin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)16-8-4-7(5-15-6-8)11(12,13)14/h4-6H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMPSEZVIVLPGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187055-61-3 | |

| Record name | tert-butyl N-[5-(trifluoromethyl)pyridin-3-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Boc-amino)-5-trifluoromethyl-pyridine: Synthesis, Properties, and Reactivity

Introduction: The Strategic Importance of a Trifluoromethylated Pyridine Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity by altering its electronic properties.[1][2] When combined with the pyridine ring, a privileged core structure in numerous pharmaceuticals, the resulting trifluoromethylpyridine motif becomes an invaluable asset for drug discovery programs.[2]

This technical guide focuses on 3-(Boc-amino)-5-trifluoromethyl-pyridine (IUPAC Name: tert-butyl N-[5-(trifluoromethyl)pyridin-3-yl]carbamate), a key synthetic intermediate. The presence of the versatile tert-butyloxycarbonyl (Boc) protecting group on the 3-amino position, combined with the electron-withdrawing -CF3 group at the 5-position, creates a molecule primed for selective, sequential functionalization. This guide provides an in-depth analysis of its chemical properties, a validated protocol for its synthesis, and a detailed exploration of its reactivity, offering researchers and drug development professionals a practical resource for leveraging this potent building block in the synthesis of novel therapeutics, particularly in the domain of kinase inhibitors.[3][4]

Physicochemical and Spectroscopic Profile

The unique arrangement of the Boc-amino and trifluoromethyl groups dictates the compound's physical and chemical behavior. The electron-deficient nature of the pyridine ring is significantly enhanced by the powerful inductive effect of the -CF3 group, influencing its reactivity and basicity.[5]

Core Properties

A summary of the key physicochemical properties for 3-(Boc-amino)-5-trifluoromethyl-pyridine is presented below. It should be noted that certain values, such as boiling point and pKa, are derived from predictive models and should be considered estimates.

| Property | Value | Source(s) |

| CAS Number | 1187055-61-3 | [1][6] |

| Molecular Formula | C₁₁H₁₃F₃N₂O₂ | [1][7] |

| Molecular Weight | 262.23 g/mol | [1] |

| Appearance | White to off-white solid | [6] |

| Boiling Point | 260.4 ± 40.0 °C (Predicted) | [8] |

| pKa | 12.39 ± 0.70 (Predicted) | [6] |

| Purity | Typically ≥95-98% (Commercially available) | [5][7] |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum provides clear diagnostic signals. The aromatic protons on the pyridine ring resonate in the downfield region, with their specific chemical shifts and coupling patterns dictated by the substitution pattern. The tert-butyl group of the Boc protector gives rise to a characteristic singlet integrating to nine protons in the upfield region (typically around 1.5 ppm). In ¹⁹F NMR, the trifluoromethyl group appears as a sharp singlet.

-

Mass Spectrometry (MS): In mass spectrometric analysis, the compound exhibits a clear molecular ion peak. A predominant fragmentation pathway involves the characteristic loss of the tert-butyl group, resulting in a prominent fragment ion.[1]

Synthesis and Purification

The most direct and common synthesis of 3-(Boc-amino)-5-trifluoromethyl-pyridine involves the protection of the commercially available starting material, 3-amino-5-trifluoromethylpyridine. The Boc group is crucial for masking the nucleophilicity of the amine, allowing for selective reactions at other positions of the pyridine ring in subsequent synthetic steps.[5]

Sources

- 1. Buy 3-(Boc-amino)-5-trifluoromethyl-pyridine | 1187055-61-3 [smolecule.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 3-(Boc-amino)-5-trifluoromethyl-pyridine CAS#: 1187055-61-3 [m.chemicalbook.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. tert-butyl N-[5-(trifluoromethyl)pyridin-3-yl]carbamate,1187055-61-3-Amadis Chemical [amadischem.com]

An In-depth Technical Guide to 3-(Boc-amino)-5-trifluoromethyl-pyridine (CAS: 1187055-61-3): A Key Intermediate in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, fluorinated heterocyclic compounds have emerged as particularly valuable scaffolds. This guide provides a comprehensive technical overview of 3-(Boc-amino)-5-trifluoromethyl-pyridine (CAS No. 1187055-61-3), a specialized pyridine derivative that has garnered significant attention as a versatile intermediate in drug discovery and organic synthesis.[1]

This molecule uniquely combines three critical structural features: a pyridine core, a trifluoromethyl (-CF₃) group, and a tert-butoxycarbonyl (Boc) protected amine. The pyridine ring is a common motif in pharmaceuticals, while the trifluoromethyl group is a powerful bioisostere used to enhance key drug-like properties such as metabolic stability and target binding affinity. The Boc-protected amine provides a stable, yet readily accessible, synthetic handle for elaboration into more complex molecular architectures. This guide will delve into the physicochemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

3-(Boc-amino)-5-trifluoromethyl-pyridine is a white to off-white solid at room temperature. Its core structure consists of a pyridine ring substituted at the 3-position with a Boc-protected amino group and at the 5-position with a trifluoromethyl group.[1] The key identifiers and properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-[5-(trifluoromethyl)pyridin-3-yl]carbamate | [2] |

| CAS Number | 1187055-61-3 | [2] |

| Molecular Formula | C₁₁H₁₃F₃N₂O₂ | [1][2] |

| Molecular Weight | 262.23 g/mol | [2] |

| SMILES | CC(C)(C)OC(=O)NC1=CN=CC(=C1)C(F)(F)F | [2] |

| InChI Key | FPMPSEZVIVLPGK-UHFFFAOYSA-N | [2] |

The Strategic Importance of Key Functional Moieties

The utility of this compound in drug design is not accidental; it is a direct result of the deliberate combination of its functional groups. Understanding the role of each moiety is crucial to appreciating its application.

The Trifluoromethyl Group: A Bioisosteric Powerhouse

The incorporation of a trifluoromethyl (-CF₃) group into a drug candidate is a well-established strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic profiles.[1] Its strong electron-withdrawing nature and high lipophilicity confer several advantages:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

-

Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[1]

-

Modulation of pKa: As a potent electron-withdrawing group, it lowers the pKa of the pyridine nitrogen, reducing its basicity. This can prevent unwanted protonation at physiological pH and reduce off-target interactions.

-

Improved Target Binding: The -CF₃ group can participate in favorable dipole-dipole, hydrogen bonding, and multipolar interactions with protein targets, potentially increasing binding affinity and selectivity.

The Boc-Protected Amine: A Versatile Synthetic Handle

The tert-butoxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis due to its robustness and orthogonal cleavage conditions.

-

Stability: The Boc group is stable to a wide range of nucleophilic, basic, and reductive conditions, allowing for selective reactions at other sites on the molecule.[1]

-

Facile Deprotection: It can be cleanly and efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to reveal the free amine.[1][3] This unmasked amine serves as a nucleophilic site for subsequent functionalization, such as amide bond formation or participation in cross-coupling reactions.

Synthesis and Reactivity

The synthesis of 3-(Boc-amino)-5-trifluoromethyl-pyridine typically starts from a commercially available precursor, 3-amino-5-(trifluoromethyl)pyridine (CAS 112110-07-3).[4] The key transformation is the protection of the primary amino group.

Representative Protocol: Boc Protection of an Aminopyridine

This protocol is a generalized procedure based on established methods for Boc protection. Researchers must adapt it based on laboratory conditions and substrate specifics.

-

Preparation: To a solution of 3-amino-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add a base such as triethylamine (TEA, 1.5 eq).

-

Addition of Reagent: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM to the reaction mixture at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 3-(Boc-amino)-5-trifluoromethyl-pyridine.

Key Chemical Transformations

The synthetic value of this intermediate lies in the reactivity of its functional groups after deprotection or further modification.

The primary reaction is the removal of the Boc group to liberate the free amine, which is then available for further chemistry.

This powerful transformation allows for the rapid construction of complex biaryl structures, which are prevalent in pharmacologically active molecules. [5][6]

Applications in Drug Discovery: A Case Study

The primary application of 3-(Boc-amino)-5-trifluoromethyl-pyridine is as a crucial building block for the synthesis of biologically active compounds, particularly in oncology. [1] Case Study: PIM Kinase Inhibitors

PIM kinases (PIM-1, PIM-2, PIM-3) are a family of serine/threonine kinases that are overexpressed in various human cancers, including hematological malignancies and solid tumors like prostate cancer. [7]They play a key role in cell survival, proliferation, and apoptosis resistance, making them attractive targets for cancer therapy. [8][9] Several patents describe the use of 3-(Boc-amino)-5-trifluoromethyl-pyridine or its deprotected amine counterpart in the synthesis of potent PIM kinase inhibitors. [10][11]For example, it has been used in the preparation of thiazole carboxamides, a class of compounds that have shown significant PIM kinase inhibitory activity. The trifluoromethylpyridine core often serves as a key pharmacophore that anchors the inhibitor within the kinase's active site.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. A specific Safety Data Sheet (SDS) should be obtained from the supplier and consulted before use. General guidelines for handling pyridine derivatives include:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [12][13]* Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [12][14]* Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Use spark-proof tools and take precautionary measures against static discharge. [15]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. * First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist. [12][14]

Conclusion

3-(Boc-amino)-5-trifluoromethyl-pyridine is more than just a chemical intermediate; it is a product of rational design that embodies key principles of modern medicinal chemistry. The strategic placement of the trifluoromethyl group provides enhanced metabolic stability and binding potential, while the Boc-protected amine offers a reliable and versatile point for synthetic elaboration. Its documented role in the development of targeted cancer therapies, such as PIM kinase inhibitors, underscores its importance. For researchers and scientists in drug discovery, this compound represents a valuable and powerful building block for constructing the next generation of therapeutic agents.

References

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

-

SD Fine-Chem. PYRIDINE - Safety Data Sheet. [Link]

-

Lab Alley. Pyridine Safety Data Sheet. [Link]

-

Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13, 3956-3959. [Link]

-

Dračínský, M., et al. (2019). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 24(18), 3357. [Link]

-

PubChem. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. [Link]

-

Kumar, A., et al. (2021). PIM kinase inhibitors: an updated patent review (2016-present). Expert Opinion on Therapeutic Patents, 31(1), 25-41. [Link]

- Google Patents. CN112739345A - PIM kinase inhibitor compositions, methods and uses thereof.

- Google Patents. EP2132177B1 - Pim kinase inhibitors and methods of their use.

-

Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13. [Link]

-

PubChem. 5-(Trifluoromethyl)pyridin-3-amine. [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric mannich reaction. Organic Syntheses, 86, 182. [Link]

- Google Patents. WO2019090205A1 - Pim kinase inhibitor compositions, methods, and uses thereof.

-

Pharmaffiliates. tert-Butyl (1-((6-cyano-5-(trifluoromethyl)pyridin-3-yl)carbamoyl)cyclobutyl)carbamate. [Link]

- Google Patents. WO2023211256A1 - Novel pim kinase inhibitors and uses thereof.

-

Molander, G. A., & Chacón, A. A. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 14(17), 4470-4473. [Link]

-

Molander, G. A., & Chacón, A. A. (2012). Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions. Organic Letters, 14(17), 4470-4473. [Link]

-

Watson, D. A., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 996-1002. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. smolecule.com [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-(Trifluoromethyl)pyridin-3-amine | C6H5F3N2 | CID 14051936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 7. PIM kinase inhibitors: an updated patent review (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2019090205A1 - Pim kinase inhibitor compositions, methods, and uses thereof - Google Patents [patents.google.com]

- 9. WO2023211256A1 - Novel pim kinase inhibitors and uses thereof - Google Patents [patents.google.com]

- 10. CN112739345A - PIM kinase inhibitor compositions, methods and uses thereof - Google Patents [patents.google.com]

- 11. EP2132177B1 - Pim kinase inhibitors and methods of their use - Google Patents [patents.google.com]

- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. media.laballey.com [media.laballey.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to 3-(Boc-amino)-5-trifluoromethyl-pyridine: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-(Boc-amino)-5-trifluoromethyl-pyridine, a key building block in modern medicinal chemistry. We delve into its chemical properties, provide detailed protocols for its synthesis and characterization, and explore its critical role as an intermediate in the development of therapeutic agents, with a particular focus on PIM kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic and discovery programs.

Introduction: Strategic Importance in Medicinal Chemistry

3-(Boc-amino)-5-trifluoromethyl-pyridine, also known as tert-butyl N-[5-(trifluoromethyl)pyridin-3-yl]carbamate, has emerged as a valuable scaffold in the synthesis of biologically active compounds.[1] Its structure uniquely combines three key features that are highly sought after in drug design: a pyridine ring, a common motif in pharmaceuticals; a trifluoromethyl group, which can significantly enhance metabolic stability and lipophilicity; and a Boc-protected amine, which allows for selective and strategic derivatization.[2]

The strategic placement of the trifluoromethyl group on the pyridine ring is particularly noteworthy. This electron-withdrawing group can modulate the pKa of the pyridine nitrogen, influencing its binding interactions with biological targets. Furthermore, the metabolic stability imparted by the C-F bonds can lead to improved pharmacokinetic profiles of drug candidates.[3] The tert-butyloxycarbonyl (Boc) protecting group provides a robust yet readily cleavable handle, enabling the facile introduction of diverse functionalities at the 3-position of the pyridine core.[1]

This guide will provide a detailed exploration of this compound, from its fundamental properties to its practical application in the synthesis of complex molecules.

Chemical Properties and Identification

A thorough understanding of the physicochemical properties of 3-(Boc-amino)-5-trifluoromethyl-pyridine is essential for its effective use in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃F₃N₂O₂ | [1][2] |

| Molecular Weight | 262.23 g/mol | [1][2] |

| CAS Number | 1187055-61-3 | [1] |

| Appearance | White to off-white solid | |

| Boiling Point | 260.4 ± 40.0 °C (Predicted) | [4] |

| Density | 1.278 ± 0.06 g/cm³ (Predicted) | [4] |

Synthesis and Purification

The synthesis of 3-(Boc-amino)-5-trifluoromethyl-pyridine is typically achieved through the protection of the commercially available 3-amino-5-(trifluoromethyl)pyridine. The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of 3-(Boc-amino)-5-trifluoromethyl-pyridine.

Detailed Experimental Protocol

This protocol is a representative procedure for the Boc protection of an aminopyridine and can be adapted for the synthesis of the title compound.[5]

Materials:

-

3-Amino-5-(trifluoromethyl)pyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 3-amino-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF or DCM (0.5-1.0 M) is added triethylamine (1.5 eq).

-

Di-tert-butyl dicarbonate (1.2 eq) is then added portion-wise to the mixture at room temperature.

-

The reaction is stirred at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-(Boc-amino)-5-trifluoromethyl-pyridine as a solid.

Spectroscopic Characterization

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 262. Key fragmentation patterns include the loss of a tert-butyl group to give a fragment at m/z 207 and the loss of the entire Boc group to yield the 3-amino-5-(trifluoromethyl)pyridine fragment at m/z 162.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~8.5 | s | H at C2 of pyridine ring |

| ~8.3 | s | H at C6 of pyridine ring | |

| ~7.8 | s | H at C4 of pyridine ring | |

| ~1.5 | s | tert-butyl protons | |

| ¹³C NMR | ~153 | s | Carbonyl carbon of Boc group |

| ~145-148 | m | C-F coupled carbons of pyridine ring | |

| ~135 | s | C3 of pyridine ring | |

| ~120-125 | q | Trifluoromethyl carbon | |

| ~81 | s | Quaternary carbon of Boc group | |

| ~28 | s | Methyl carbons of Boc group | |

| ¹⁹F NMR | ~ -63 | s | CF₃ |

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used. The pyridine ring carbons attached to or near the trifluoromethyl group will exhibit coupling with the fluorine atoms, resulting in multiplets (e.g., quartets).

Applications in Drug Discovery: A Gateway to PIM Kinase Inhibitors

3-(Boc-amino)-5-trifluoromethyl-pyridine is a pivotal intermediate in the synthesis of PIM kinase inhibitors, a class of anti-cancer agents.[4] The PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that are overexpressed in various hematological malignancies and solid tumors, playing a crucial role in cell survival and proliferation.[6]

Synthetic Strategy for PIM Kinase Inhibitors

The general synthetic approach involves the deprotection of the Boc group to unmask the reactive amine, followed by coupling with a suitable carboxylic acid or acyl chloride to form the final inhibitor.

Caption: General synthetic route to PIM kinase inhibitors from 3-(Boc-amino)-5-trifluoromethyl-pyridine.

Example: Synthesis of a Thiazole Carboxamide PIM Kinase Inhibitor

One class of potent PIM kinase inhibitors is the thiazole carboxamides.[4] The synthesis involves the coupling of 3-amino-5-(trifluoromethyl)pyridine with a 2-aminothiazole-5-carboxylic acid derivative.

Step 1: Boc Deprotection

The Boc group is typically removed under acidic conditions, for example, by treating 3-(Boc-amino)-5-trifluoromethyl-pyridine with trifluoroacetic acid (TFA) in dichloromethane (DCM).

Step 2: Amide Coupling

The resulting 3-amino-5-(trifluoromethyl)pyridine is then coupled with a pre-activated carboxylic acid, such as a thiazole-5-carboxylic acid, using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions should be observed when handling 3-(Boc-amino)-5-trifluoromethyl-pyridine.

-

Hazard Identification: While a full toxicological profile is not available, it should be handled as a potentially hazardous substance. Avoid inhalation, ingestion, and contact with skin and eyes.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.[2]

Conclusion

3-(Boc-amino)-5-trifluoromethyl-pyridine is a strategically designed building block that offers significant advantages in medicinal chemistry and drug discovery. Its unique combination of a modifiable pyridine core, a metabolically robust trifluoromethyl group, and a versatile Boc-protected amine makes it an invaluable tool for the synthesis of complex and biologically active molecules. The detailed protocols and characterization data provided in this guide are intended to facilitate its use in the development of novel therapeutics, particularly in the promising area of PIM kinase inhibition.

References

- Google Patents. PIM kinase inhibitor compositions, methods, and uses thereof. WO2019090205A1.

-

Beilstein Journals. Experimental Procedures. Available from: [Link]

-

Supporting Information. Available from: [Link]

- Google Patents. Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. US7408069B2.

-

Pharmaffiliates. tert-Butyl (1-((6-cyano-5-(trifluoromethyl)pyridin-3-yl)carbamoyl)cyclobutyl)carbamate. Available from: [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s). EP3752488A1.

- Google Patents. Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor. CN1980909B.

- Google Patents. Method for preparation of thiazole derivatives. WO2014029320A1.

- Google Patents. Novel thiazole compounds, process for their preparation, and medicinal composition containing same. EP0069154A1.

- Google Patents. BOC protection method for aminopyridine. CN102936220A.

- Google Patents. 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method. CN103483289A.

Sources

structure elucidation of 3-(Boc-amino)-5-trifluoromethyl-pyridine

An In-depth Technical Guide to the Structure Elucidation of 3-(Boc-amino)-5-trifluoromethyl-pyridine

Abstract

This technical guide provides a comprehensive, methodology-focused exploration of the , a key building block in modern medicinal chemistry.[1][2] The strategic combination of a pyridine scaffold, a trifluoromethyl group, and a Boc-protected amine makes this molecule a valuable intermediate for synthesizing complex pharmaceutical agents, particularly in oncology and infectious disease research.[1][3] The trifluoromethyl group often enhances metabolic stability and lipophilicity, while the Boc-amino group provides a reactive handle for further synthetic transformations following deprotection.[1][3][4] This document moves beyond a simple recitation of data, focusing on the scientific rationale behind the selection of analytical techniques and the logical framework for data integration to achieve unambiguous structural confirmation. It is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of this process.

The Strategic Importance of Structural Verification

The precise arrangement of atoms in 3-(Boc-amino)-5-trifluoromethyl-pyridine dictates its reactivity and suitability as a synthetic precursor. Its molecular formula is C₁₁H₁₃F₃N₂O₂, with a molecular weight of approximately 262.23 g/mol .[2][3] An error in identifying the substitution pattern on the pyridine ring or confirming the integrity of the protecting group could lead to the synthesis of incorrect final compounds, wasting significant resources and derailing research objectives. The elucidation process is therefore not a mere formality but a critical quality control checkpoint. The workflow described herein represents a self-validating system, where orthogonal analytical techniques are employed to cross-verify findings, ensuring the highest degree of confidence in the final structural assignment.

Integrated Analytical Workflow

The structure elucidation of a novel or synthesized compound is a puzzle solved by assembling complementary pieces of evidence. No single technique provides a complete picture. The most effective strategy involves a multi-pronged approach that begins with mass spectrometry to determine molecular weight, proceeds to infrared spectroscopy to identify functional groups, and culminates in nuclear magnetic resonance to map the precise atomic connectivity.

Caption: Integrated workflow for the .

Mass Spectrometry: The First Checkpoint

Expertise & Causality: Mass spectrometry (MS) is the initial and most crucial step. Its primary purpose is to confirm the molecular weight of the synthesized compound, providing immediate evidence of a successful reaction. Electrospray Ionization (ESI) is the preferred method for this molecule due to its ability to generate intact molecular ions from moderately polar compounds with minimal fragmentation, which is ideal for confirming the mass of the parent molecule.

Experimental Protocol (ESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Configure the mass spectrometer to operate in positive ion ESI mode.

-

Infusion: Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 100-500.

Data Presentation & Interpretation

The resulting spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. This provides unequivocal proof of the compound's molecular weight.

| Ion Species | Calculated m/z | Observed m/z | Interpretation |

| [M+H]⁺ | 263.23 | ~263.2 | Confirms the molecular weight of the parent compound. |

| [M-C₄H₈+H]⁺ | 207.06 | ~207.1 | A characteristic fragment indicating the loss of a tert-butyl group (as isobutylene), a hallmark of Boc-protected amines.[3] |

| [M-Boc+H]⁺ | 163.04 | ~163.0 | Fragment corresponding to the loss of the entire Boc group, leaving the protonated 3-amino-5-trifluoromethyl-pyridine. |

The observation of the [M+H]⁺ peak at m/z 263.2 confirms the molecular formula. Furthermore, the fragmentation pattern, particularly the loss of 56 Da (isobutylene) or 100 Da (Boc group), provides strong, self-validating evidence for the presence of the tert-butoxycarbonyl protecting group.[3]

Fourier-Transform Infrared Spectroscopy: Identifying the Pieces

Expertise & Causality: FTIR spectroscopy is employed to identify the key functional groups present in the molecule. It is a rapid and non-destructive technique that validates the successful incorporation of the Boc protecting group and confirms the integrity of the aromatic system. The vibrational frequencies of specific bonds act as fingerprints for the functional groups.

Experimental Protocol (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan with a clean ATR crystal to subtract atmospheric interferences.

-

Sample Scan: Lower the anvil to ensure good contact with the crystal and acquire the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-600 cm⁻¹.

Data Presentation & Interpretation

The FTIR spectrum provides a clear signature of the molecule's functional components.

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

| 3300-3500 | N-H Stretch | Confirms the presence of the secondary amine within the Boc-carbamate group.[3] |

| 2980-2950 | C-H Stretch (sp³) | Corresponds to the methyl groups of the tert-butyl moiety. |

| ~1700-1740 | C=O Stretch | A strong, characteristic absorption indicating the carbonyl of the Boc protecting group.[5] |

| 1500-1600 | C=C/C=N Stretch | Aromatic ring stretching vibrations from the pyridine core.[6] |

| 1150-1300 | C-F Stretch | Strong, intense bands confirming the presence of the trifluoromethyl group. |

| ~1250 | C-N Stretch | Stretching vibration of the amine-carbonyl bond. |

The presence of both the N-H stretch and the strong C=O stretch is definitive evidence of a successful Boc protection reaction. The intense C-F stretches validate the trifluoromethyl substitution.

Nuclear Magnetic Resonance Spectroscopy: Assembling the Puzzle

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing a detailed map of the carbon and proton skeleton. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for the unambiguous assignment of every atom's position and connectivity. For this specific molecule, NMR confirms the 3,5-substitution pattern on the pyridine ring and the integrity of the Boc group.

Experimental Protocol (¹H, ¹³C, ¹⁹F NMR)

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and a spectral width covering 0-10 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This often requires a longer acquisition time due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This is a quick experiment due to the 100% natural abundance of ¹⁹F.

Data Presentation & Interpretation

¹H NMR Data

The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5-8.7 | Singlet (or narrow doublet) | 1H | H-2 (Pyridine) | Downfield due to proximity to the electronegative ring nitrogen. |

| ~8.2-8.4 | Singlet (or narrow triplet) | 1H | H-4 (Pyridine) | Aromatic proton deshielded by the ring current. |

| ~7.8-8.0 | Singlet (or narrow doublet) | 1H | H-6 (Pyridine) | Downfield position, potentially showing coupling to the CF₃ group.[3] |

| ~7.0-7.5 | Broad Singlet | 1H | N-H | Exchangeable proton of the Boc-amino group. |

| ~1.5 | Singlet | 9H | -C(CH₃)₃ | Characteristic upfield signal for the nine equivalent protons of the tert-butyl group.[1] |

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum indicates the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~152 | C=O (Boc) | Carbonyl carbon of the carbamate.[7] |

| ~140-150 | C-2, C-6 (Pyridine) | Aromatic carbons adjacent to the nitrogen. |

| ~130-140 | C-3, C-5 (Pyridine) | Carbons bearing the substituents. The C-5 signal may appear as a quartet due to coupling with the fluorine atoms. |

| ~120-130 | C-4 (Pyridine) | Remaining aromatic carbon. |

| ~123 (quartet) | -CF₃ | The carbon of the trifluoromethyl group, split by the three fluorine atoms. |

| ~81 | -C (CH₃)₃ (Boc) | Quaternary carbon of the tert-butyl group. |

| ~28 | -C(C H₃)₃ (Boc) | Methyl carbons of the tert-butyl group. |

¹⁹F NMR Data

A single, sharp signal in the ¹⁹F NMR spectrum (typically around -60 to -70 ppm relative to CFCl₃) provides definitive confirmation of the trifluoromethyl group's presence.

The combined NMR data provides a self-validating structural proof. The ¹H NMR shows three distinct aromatic protons, consistent with a tri-substituted pyridine ring. The integration (1H:1H:1H) and multiplicities confirm their relative positions. The characteristic 9H singlet at ~1.5 ppm and the carbonyl carbon at ~152 ppm in the ¹³C NMR spectrum unambiguously confirm the Boc group. Finally, the quartet for the CF₃ carbon in the ¹³C spectrum and the signal in the ¹⁹F spectrum lock in the final piece of the structure.

Caption: Logical relationships between spectroscopic data and the confirmed molecular structure.

Conclusion

The is achieved through a systematic and integrated analytical approach. Mass spectrometry provides the foundational confirmation of molecular weight, while FTIR spectroscopy identifies the constituent functional groups. The definitive and detailed atomic connectivity is established through a suite of NMR experiments (¹H, ¹³C, and ¹⁹F). Each technique provides a layer of evidence that, when combined, offers an unambiguous and cross-validated confirmation of the molecular structure. This rigorous verification is paramount, ensuring the integrity of this crucial building block for its intended applications in pharmaceutical research and development.

References

- Smolecule. (2023-08-16). 3-(Boc-amino)-5-trifluoromethyl-pyridine.

- Benchchem. (n.d.). 3-(Boc-amino)-5-trifluoromethyl-pyridine | 1187055-61-3.

- ChemicalBook. (n.d.). 3-(Boc-amino)-5-trifluoromethyl-pyridine CAS#: 1187055-61-3.

- ResearchGate. (2025-08-08). Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine.

- BenchChem. (n.d.). The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals.

- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- International Journal of Chemical Research. (n.d.). Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives.

- ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-(Boc-amino)-5-trifluoromethyl-pyridine CAS#: 1187055-61-3 [m.chemicalbook.com]

- 3. Buy 3-(Boc-amino)-5-trifluoromethyl-pyridine | 1187055-61-3 [smolecule.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijcr.info [ijcr.info]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Trifluoromethylpyridine Derivatives: A Comprehensive Technical Guide to Their Biological Activities

Introduction

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine-containing moieties has become a cornerstone for the development of novel, highly effective molecules.[1][2] Among these, the trifluoromethylpyridine (TFMP) scaffold has emerged as a particularly privileged structural motif, consistently imparting desirable physicochemical and biological properties to a wide array of derivatives.[3][4] The unique combination of the electron-withdrawing trifluoromethyl (-CF3) group and the versatile pyridine ring system confers enhanced metabolic stability, increased lipophilicity, and improved target binding affinity, making TFMP derivatives indispensable tools for researchers and drug development professionals.[3][5]

This in-depth technical guide provides a comprehensive overview of the diverse biological activities of trifluoromethylpyridine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. As a Senior Application Scientist, the aim is to synthesize technical accuracy with field-proven insights, offering a valuable resource for scientists engaged in the discovery and development of new therapeutic and crop protection agents.

The Physicochemical Advantage of the Trifluoromethyl Group

The profound impact of the trifluoromethyl group on the biological activity of pyridine derivatives stems from its unique electronic and steric properties.[1] The high electronegativity of the three fluorine atoms creates a strong electron-withdrawing effect, significantly influencing the pKa of the pyridine nitrogen and modulating the molecule's interaction with biological targets.[1][6] Furthermore, the -CF3 group enhances lipophilicity, which can improve a compound's ability to cross cellular membranes and reach its site of action.[2][3] This strategic incorporation of a trifluoromethyl group often leads to compounds with optimized pharmacokinetic profiles and enhanced therapeutic or pesticidal efficacy.[3]

Agrochemical Applications of Trifluoromethylpyridine Derivatives

Trifluoromethylpyridine derivatives have demonstrated remarkable success in the agrochemical sector, with numerous commercialized products spanning herbicides, insecticides, and fungicides.[7][8] This success is a testament to the versatility of the TFMP scaffold in targeting a wide range of biological pathways in pests and weeds.

Herbicidal Activity

A significant number of herbicides are based on the trifluoromethylpyridine core, targeting various essential plant processes.

Mechanism of Action: Acetyl-CoA Carboxylase (ACCase) Inhibition

One of the earliest and most successful applications of TFMP derivatives in herbicides is the inhibition of acetyl-CoA carboxylase (ACCase).[7] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes. Fluazifop-butyl, a post-emergence herbicide, was the first to incorporate a TFMP substructure and acts as an ACCase inhibitor.[1][7] The introduction of the TFMP moiety into the lead compound significantly improved its herbicidal activity and translocation within the plant.[1][7]

Experimental Workflow: In Vitro ACCase Inhibition Assay

Caption: The role of the TFMP scaffold in diverse biological activities.

Structure-Activity Relationships (SAR)

The biological activity of trifluoromethylpyridine derivatives is highly dependent on the substitution pattern on the pyridine ring and the nature of the appended functional groups. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

For example, in a series of herbicidal compounds, it was found that derivatives with an N-methyl group exhibited greater activity than those with a free NH group. [9]Furthermore, the position of the trifluoromethyl group on the pyridine ring can significantly impact the type and level of biological activity. [1][9]While 3- or 5-trifluoromethyl-substituted pyridines were common in early agrochemicals, more recent developments have seen an increase in 6-trifluoromethyl-substituted derivatives. [1][7]

Conclusion

Trifluoromethylpyridine derivatives represent a remarkably successful and versatile class of compounds with a broad spectrum of biological activities. Their importance in both the agrochemical and pharmaceutical industries is well-established and continues to grow. The unique physicochemical properties imparted by the trifluoromethyl group, combined with the synthetic tractability of the pyridine ring, provide a powerful platform for the design and development of novel, highly effective molecules. A thorough understanding of their mechanisms of action, structure-activity relationships, and the appropriate experimental methodologies for their evaluation is essential for researchers and scientists seeking to harness the full potential of this important chemical scaffold.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage.

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry - ACS Publications.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

-

Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD..

-

Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Publishing.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage.

-

Trifluoromethylpyridines as building blocks for new agrochemicals: discovery of a new turf herbicides. FAO AGRIS.

-

Advancing Pharmaceutical Discovery: The Significance of Trifluoromethylpyridine Intermediates. NINGBO INNO PHARMCHEM CO.,LTD..

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry - ACS Publications.

-

Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. PMC - NIH.

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing).

-

The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.

-

(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate.

-

The importance of trifluoromethyl pyridines in crop protection. ResearchGate.

-

Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Publishing.

-

The commercial insecticide containing trifluoromethyl pyridine. ResearchGate.

-

Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. chemistry-europe.onlinelibrary.wiley.com.

-

The Decisive Role of the Trifluoromethyl Group in Prodiamine's Herbicidal Activity: A Technical Guide. Benchchem.

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. pubs.acs.org.

-

Applications of trifluoromethyl pyridine. Huimeng Bio-tech.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

-

Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry (RSC Publishing).

-

Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. ResearchGate.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Applications of trifluoromethyl pyridine [huimengchem.cn]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

The Trifluoromethylpyridine Motif: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The strategic incorporation of fluorinated moieties is a pillar of modern drug design, and among these, the trifluoromethylpyridine (TFMP) scaffold has emerged as an exceptionally valuable asset. This guide provides a comprehensive review of the synthesis, properties, and applications of trifluoromethylpyridines in drug discovery. We delve into the fundamental physicochemical changes imparted by the trifluoromethyl group on the pyridine ring, including profound effects on metabolic stability, target binding affinity, and pharmacokinetic profiles. This document outlines the principal synthetic routes to access these critical scaffolds, explaining the causality behind methodological choices. Through detailed protocols, mechanistic diagrams, and case studies of approved pharmaceuticals, this guide serves as a technical resource for researchers and scientists aiming to leverage the power of the trifluoromethylpyridine motif to engineer the next generation of therapeutics.

The Strategic Value of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a routine and powerful strategy in medicinal chemistry. The unique properties of fluorine and the trifluoromethyl (-CF3) group are central to their utility. Fluorine is the most electronegative element, yet it is relatively small (van der Waals radius of 1.47 Å), comparable to a hydrogen atom (1.20 Å).[1] The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, significantly higher than a typical carbon-hydrogen (C-H) bond (around 414 kJ/mol).[2]

The trifluoromethyl group leverages these properties, acting as a metabolically stable, lipophilic, and strongly electron-withdrawing substituent.[1][2] Its introduction can:

-

Enhance Metabolic Stability: The strength of the C-F bond makes the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation.[2][3] Placing a -CF3 group on an aromatic ring can deactivate it towards oxidation or block a potential site of metabolism.[2][4]

-

Increase Lipophilicity: The -CF3 group is highly lipophilic, which can improve a compound's ability to cross cellular membranes, potentially enhancing oral bioavailability and penetration of the blood-brain barrier.[2][5]

-

Modulate Binding Affinity: As a potent electron-withdrawing group (Hammett constant σp = 0.54), the -CF3 group significantly alters the electronic distribution of the pyridine ring.[1] This can modulate the pKa of the pyridine nitrogen and influence hydrogen bonding or other electrostatic interactions with a biological target, often leading to improved binding affinity and selectivity.[2]

-

Serve as a Bioisostere: The trifluoromethyl group can act as a bioisosteric replacement for other groups like methyl, ethyl, or even nitro groups, allowing for the fine-tuning of steric and electronic properties while often improving the overall drug-like profile.[1][6][7][8]

The Trifluoromethylpyridine Scaffold: Physicochemical Properties

Combining the trifluoromethyl group with the pyridine ring—a common scaffold in biologically active molecules—creates a "privileged" structural motif.[9] The position of the -CF3 group (at the 2, 3, or 4-position) profoundly impacts the pyridine's fundamental properties.

| Property | Pyridine (Parent) | 2-(Trifluoromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine | Rationale for Change |

| pKa | 5.25 | ~1.0 | 3.47 | 1.83 | The strong electron-withdrawing -CF3 group reduces the electron density on the pyridine nitrogen, decreasing its basicity and lowering the pKa. The effect is most pronounced at the ortho (2) and para (4) positions.[1] |

| Lipophilicity (clogP) | 0.65 | ~2.1 | ~2.3 | ~2.0 | The -CF3 group is significantly more lipophilic than a hydrogen atom, substantially increasing the overall lipophilicity of the molecule, which can enhance membrane permeability.[2][5] |

| Metabolic Stability | Susceptible to oxidation | Generally high | Generally high | Generally high | The C-F bonds are resistant to cleavage, and the electron-deficient nature of the ring makes it less susceptible to oxidative metabolism by CYP enzymes.[2][3] |

Synthetic Strategies for Accessing Trifluoromethylpyridines

The efficient synthesis of TFMP derivatives is critical for their application in drug discovery. The choice of synthetic route depends on the desired substitution pattern, scale, and functional group tolerance. Three primary strategies dominate the field.[1][10]

Route 1: Halogen Exchange (Halex) Reactions

This classical approach is a robust and often cost-effective method for large-scale synthesis. It involves the fluorination of a corresponding (trichloromethyl)pyridine precursor using a fluorine source like hydrogen fluoride (HF) or antimony trifluoride (SbF3).[1][11] The trichloromethylated starting materials are typically prepared by radical chlorination of the corresponding methylpyridines (picolines).

Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine via Halex Reaction [11]

-

Safety Precautions: This reaction involves anhydrous HF and superatmospheric pressure and must be conducted in a suitable pressure reactor (autoclave) within a specialized fume hood by trained personnel.

-

Reactor Charging: To a dry pressure reactor, add 2-chloro-5-(trichloromethyl)pyridine (1.0 mol).

-

Catalyst Addition: Add a metal halide catalyst, such as ferric chloride (FeCl3) (0.05 mol, 5 mol%).

-

Fluorinating Agent: Carefully condense anhydrous hydrogen fluoride (HF) (at least 3.0 mol) into the cooled reactor.

-

Reaction Conditions: Seal the reactor and heat the mixture to a temperature between 150°C and 250°C. The internal pressure will rise to the range of 5-1,200 psig.

-

Monitoring: Maintain the temperature and stir the reaction for 1-10 hours. The reaction progress can be monitored by taking aliquots (after careful cooling and depressurization) and analyzing them by GC-MS.

-

Work-up: After cooling the reactor to room temperature, slowly and carefully vent the excess HF into a basic scrubber. Cautiously quench the reaction mixture by pouring it onto ice and neutralizing with a saturated sodium carbonate solution.

-

Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield 2-chloro-5-(trifluoromethyl)pyridine.

Route 2: Pyridine Ring Construction (Cyclocondensation)

This strategy offers high flexibility for creating complex and diversely substituted TFMPs by constructing the pyridine ring from acyclic, trifluoromethyl-containing building blocks.[1] Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[10]

Experimental Protocol: Synthesis of a Dihydropyridine Precursor via Cyclocondensation [10]

-

Reactant Preparation: In a round-bottom flask, dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equiv) and 3-methylbutanal (1.0 equiv) in ethanol.

-

Ammonia Source: Add ammonium acetate or a similar ammonia source to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60°C) for several hours until TLC or LC-MS analysis indicates the consumption of starting materials.

-

Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue contains the dihydropyridine intermediate.

-

Aromatization: The isolated dihydropyridine can be aromatized to the corresponding trifluoromethylpyridine using a suitable oxidant (e.g., DDQ, manganese dioxide, or simply air oxidation, sometimes catalyzed) in a solvent like toluene or xylene at elevated temperatures.

-

Purification: After the oxidation is complete, the mixture is cooled, filtered if necessary, and the solvent is evaporated. The final product is purified by column chromatography.

Route 3: Direct Trifluoromethylation

Modern synthetic organic chemistry has produced a variety of reagents and catalytic systems for the direct introduction of a -CF3 group onto a pre-existing pyridine ring. These methods, often involving radical or transition-metal-catalyzed pathways, can be highly valuable for late-stage functionalization.[1][12] Reagents like trifluoromethyl trimethylsilane (TMSCF3), Togni's reagent, or Umemoto's reagent are commonly employed.[13]

Caption: Key synthetic workflows for accessing trifluoromethylpyridines.

Trifluoromethylpyridines in Drug Design: A Mechanistic Perspective

The decision to incorporate a TFMP moiety is a deliberate design choice aimed at overcoming specific challenges in drug development, such as poor metabolic stability or insufficient target potency.

Enhancing Metabolic Stability

A primary application of the TFMP motif is to enhance a drug's metabolic stability and, consequently, its half-life.[2] The strong electron-withdrawing nature of the -CF3 group deactivates the pyridine ring, making it less prone to oxidation by CYP enzymes, which is a major metabolic pathway for many aromatic compounds.[3]

Caption: Workflow for improving metabolic stability using a TFMP moiety.

Experimental Protocol: In Vitro Metabolic Stability Assay [3]

-

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes (HLM).

-

Materials: Test compound, positive control (a compound with known high clearance, e.g., verapamil), HLM, NADPH regenerating system, phosphate buffer, quenching solution (e.g., acetonitrile with an internal standard).

-

Incubation: Pre-warm HLM and the test compound in phosphate buffer at 37°C.

-

Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

-

Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the test compound.

-

Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of the line (k) is determined from the linear regression.

-

Calculation:

-

Half-life (t½) = 0.693 / k

-

Intrinsic Clearance (CLint) is calculated based on the t½ and the specific protein and microsomal concentrations used in the assay.

-

-

Validation: The assay is considered valid if the positive control compound shows high clearance as expected. A self-validating system compares the CLint of the parent molecule with its TFMP analog under identical conditions. A significant increase in t½ for the TFMP analog confirms the success of the molecular modification.

Case Studies: Trifluoromethylpyridine-Containing Drugs

The theoretical advantages of the TFMP scaffold have been successfully translated into approved drugs across various therapeutic areas.[1][14]

| Drug (Common Name) | CF3 Position | Therapeutic Target / Indication | Role of the Trifluoromethylpyridine Moiety |

| Leniolisib | 2-CF3 | PI3Kδ inhibitor / APDS | The 2-(trifluoromethyl)pyridine group is a key component that provides a balance of potency, selectivity, and favorable pharmacokinetic properties, including good solubility and metabolic stability.[1] |

| Tipranavir | 5-CF3 | HIV Protease Inhibitor / HIV/AIDS | Incorporated to enhance binding affinity to the HIV protease active site and improve the overall pharmacokinetic profile, contributing to its efficacy as a non-peptide inhibitor.[1] |

| Pexidartinib | 4-CF3 | CSF1R inhibitor / Tenosynovial Giant Cell Tumor | The trifluoromethyl group on the pyridine ring is crucial for the compound's potent inhibition of the Colony-Stimulating Factor 1 Receptor (CSF1R), a key driver of the tumor.[12] |

| Alpelisib | 4-CF3 | PI3Kα inhibitor / Breast Cancer | The trifluoromethyl-substituted pyridine moiety contributes to the potent and selective inhibition of the PI3Kα isoform, a critical node in cancer cell signaling pathways.[12] |

Future Perspectives & Emerging Trends

The role of trifluoromethylpyridines in drug discovery continues to expand. Research is ongoing to develop more efficient and selective direct trifluoromethylation methods, which will facilitate the rapid synthesis of TFMP-containing compound libraries for screening.[15] Beyond traditional small molecules, these motifs are being explored in new modalities. The predictable and powerful impact of the TFMP scaffold on key drug-like properties ensures its place as a cornerstone in the medicinal chemist's toolbox for the foreseeable future, driving innovation in areas from oncology to neurodegenerative diseases and beyond.[15]

References

- Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Publishing. (2020-09-28).

- Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - PubMed. (2020-09-28).

- The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central.

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery - NINGBO INNO PHARMCHEM CO.,LTD.

- Methods for the synthesis of 2‐trifluoromethyl pyridines. - ResearchGate.

- Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction | Request PDF - ResearchGate.

- What is the synthesis method and application of 2-Fluoro-6-trifluoromethylpyridine? - FAQ - Parchem.

- Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs - Benchchem.

- The Power of Trifluoromethylpyridines in Modern Pharmaceutical Synthesis.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Publications. (2022-04-11).

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - J-Stage.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025-07-18).

- Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates - Organic Syntheses. (2023-07-17).

- The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals - NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - J-Stage.

- Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe.

- (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate. (2025-08-06).

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.

- Recommendable Routes to Trifluoromethyl‐Substituted Pyridine‐ and Quinolinecarboxylic Acids | Semantic Scholar. (2003-04-01).

- EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents.

- US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents.

- Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed. (2008-12-01).

- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Publishing.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed Central.

- Recommendable Routes to Trifluoromethyl‐Substituted Pyridine‐ and Quinolinecarboxylic Acids | Request PDF - ResearchGate. (2025-08-06).

- Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. (2025-12-29).

- Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Request PDF - ResearchGate. (2025-08-06).

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed. (2019-05-23).

- Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation - ResearchGate. (2025-08-09).

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Semantic Scholar [semanticscholar.org]

- 7. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 11. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 15. nbinno.com [nbinno.com]

Introduction: The Central Role of Substituted Pyridines in Modern Chemistry

An In-Depth Technical Guide to the Spectroscopic Analysis of Substituted Pyridines for Pharmaceutical and Chemical Research

Substituted pyridines represent a cornerstone of modern medicinal chemistry, agrochemicals, and materials science.[1] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in drug design, leading to their presence in a vast array of pharmaceuticals. The precise structural characterization of these molecules is paramount to understanding their function, reactivity, and safety. This guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC)—for the in-depth analysis of substituted pyridines, offering field-proven insights for researchers, scientists, and drug development professionals.

Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules, including substituted pyridines.[1] It provides detailed information about the molecular framework, connectivity, and the chemical environment of individual nuclei.[1]

Foundational 1D NMR Techniques: ¹H and ¹³C NMR

One-dimensional NMR is the initial and most fundamental step in characterizing pyridine derivatives.[1]

¹H NMR is invariably the first experiment conducted. The aromatic protons of the pyridine ring resonate in a characteristic downfield region (typically δ 7.0-9.0 ppm) due to the ring's diamagnetic anisotropy and the electron-withdrawing nature of the nitrogen atom.[1][2]

-

α-Protons (at C2 and C6): These are the most deshielded protons, appearing furthest downfield (typically δ 8.5-8.8 ppm) due to their proximity to the electronegative nitrogen atom.[1]

-

γ-Proton (at C4): This proton resonates at an intermediate chemical shift (typically δ 7.5-7.8 ppm).[1]

-

β-Protons (at C3 and C5): These are the most shielded of the ring protons, appearing furthest upfield relative to the others (typically δ 7.1-7.5 ppm).[1]

Causality Behind Chemical Shifts: The position of a substituent dramatically influences these chemical shifts. Electron-donating groups (EDGs) increase electron density on the ring, causing an upfield shift (to lower ppm values), while electron-withdrawing groups (EWGs) decrease electron density, leading to a downfield shift (to higher ppm values).[1] For instance, quaternization of the nitrogen atom, as in pyridine hydrochlorides or methiodides, results in a significant downfield shift for all ring protons due to the increased positive charge on the nitrogen, which decreases the electron density on the ring carbons.[3]

Spin-Spin Coupling (J-coupling): J-coupling provides crucial information about the connectivity of protons. Typical coupling constants for the pyridine ring are:

-

³J_ortho_ ≈ 4-6 Hz

-

⁴J_meta_ ≈ 1-3 Hz

-

⁵J_para_ ≈ 0-1 Hz

These values are instrumental in assigning protons, especially in polysubstituted pyridines where chemical shifts alone may be ambiguous.[1]

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule.[1] The electronegativity of the nitrogen atom also influences the ¹³C chemical shifts, with the α-carbons being the most deshielded.[1] The prediction of ¹³C chemical shifts can be complex, and various computational methods and incremental calculations are often employed for this purpose.[4][5][6] The influence of substituents on ¹³C chemical shifts is generally additive, though deviations can provide insights into intramolecular interactions.[7]

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Unsubstituted Pyridine

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| α (C2, C6) | ~8.6 | ~150 |

| β (C3, C5) | ~7.2 | ~124 |

| γ (C4) | ~7.6 | ~136 |

| Note: Values are approximate and can vary based on solvent and concentration. Data compiled from multiple sources including[8][9]. |

Advanced 2D NMR Techniques for Unambiguous Assignments

For complex, highly substituted pyridines, 1D NMR spectra often suffer from signal overlap.[2] 2D NMR experiments are essential for resolving these ambiguities by revealing correlations between different nuclei.[1]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, revealing ³J (ortho), ⁴J (meta), and sometimes ⁵J (para) correlations. This is the primary tool for tracing out proton connectivity around the ring.[1]

-

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of a proton's signal to its attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between ¹H and ¹³C nuclei. It is invaluable for connecting different fragments of a molecule and for assigning quaternary carbons. The HMBC experiment is typically optimized for a long-range coupling constant of around 8 Hz.[2]

Experimental Protocol: Acquiring High-Quality NMR Spectra of a Substituted Pyridine

Objective: To obtain high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified substituted pyridine.

-

Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2] The choice of solvent is critical as it can influence chemical shifts; for instance, aromatic solvents like benzene-d₆ can induce significant shifts compared to chloroform-d.[10][11]

-

Ensure the sample is fully dissolved; sonication may be required.

-

-

Spectrometer Setup (400 MHz Example):

-

¹H NMR Acquisition:

-

Acquire a standard 1D ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for key signals).

-

Use a relaxation delay (D1) of at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a longer relaxation delay (e.g., 2-5 seconds) and a sufficient number of scans, as ¹³C is much less sensitive than ¹H.[1]

-

-

2D NMR Acquisition (General Parameters):

-

COSY: Use a standard gradient-selected COSY pulse sequence. Acquire 256-512 increments in the indirect dimension (F1) with 2-4 scans per increment.

-